molecular formula C11H20N2O3 B3103920 (S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453316-10-3

(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B3103920
CAS No.: 1453316-10-3
M. Wt: 228.29
InChI Key: DJQMEIQMZYMIIH-QMMMGPOBSA-N
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Description

(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Scientific Research Applications

(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound in organic synthesis involves the use of its reactive side chain and N-terminus, which are chemically protected . This allows it to be used as an efficient reactant and reaction medium in organic synthesis .

Future Directions

The future directions for this compound could involve expanding the applicability of AAILs in organic synthesis . This could be achieved by developing novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester and amino groups under controlled conditions. Specific reagents and catalysts are used to ensure the stereoselectivity of the synthesis, resulting in the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A similar compound with slight variations in the functional groups.

    Imidazoles: These compounds share some structural similarities and are used in various chemical and biological applications.

    Pyrimidines: Another class of compounds with comparable biological activities and synthetic routes.

Uniqueness

(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[34]octane-2-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQMEIQMZYMIIH-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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